molecular formula C18H20ClNO B5562188 N-(4-tert-butylbenzyl)-2-chlorobenzamide

N-(4-tert-butylbenzyl)-2-chlorobenzamide

Cat. No.: B5562188
M. Wt: 301.8 g/mol
InChI Key: XVKVUVXGHSLFMC-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemical Space

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a foundational structure in organic and medicinal chemistry. researchgate.netmdpi.com This core can be extensively modified at various positions on the phenyl ring and the amide nitrogen, creating a vast "chemical space" of derivatives with diverse properties and applications. mdpi.com N-(4-tert-butylbenzyl)-2-chlorobenzamide is a specific molecule in this space, defined by three key structural features:

A 2-chloro substituted benzoyl group: The chlorine atom at the ortho position of the benzoyl ring influences the molecule's electronic properties and steric conformation.

An N-benzyl substituent: The nitrogen of the amide is attached to a benzyl (B1604629) group, adding a second aromatic ring and a methylene (B1212753) bridge.

A 4-tert-butyl group on the benzyl ring: This bulky aliphatic group significantly increases the lipophilicity and steric bulk on the benzyl portion of the molecule.

These substitutions place this compound in a specific region of the benzamide chemical space, differentiating it from simpler benzamides or those with different substitution patterns. Its synthesis would typically involve the reaction of 2-chlorobenzoyl chloride with 4-tert-butylbenzylamine (B181582). The general synthesis of benzamide derivatives often involves reacting a substituted benzoyl chloride with an appropriate amine. acs.orgcyberleninka.ru

Table 1: Key Structural Features of this compound

Feature Description
Core Scaffold Benzamide
Benzoyl Ring Substitution 2-chloro
Amide N-Substitution Benzyl group

| Benzyl Ring Substitution | 4-tert-butyl |

Overview of Academic Research Significance for Benzamide Derivatives

Benzamide derivatives are a cornerstone of chemical and pharmaceutical research due to their wide range of biological activities and versatile chemical nature. researchgate.netnanobioletters.com The amide bond is a stable and common feature in many biologically active molecules. mdpi.com

Academically, benzamides are significant for several reasons:

Diverse Pharmacological Activities: Researchers have extensively reported that benzamide derivatives exhibit a multitude of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. researchgate.netnih.gov For instance, certain benzamides have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Building Blocks in Synthesis: Their stability and reactivity make them valuable intermediates and building blocks in organic synthesis for creating more complex molecules. mdpi.com

Structure-Activity Relationship (SAR) Studies: The ability to easily synthesize a wide array of substituted benzamides allows researchers to conduct detailed SAR studies. mdpi.comnih.gov By systematically altering the substituents on the aromatic rings and the amide nitrogen, chemists can probe how specific structural changes affect a compound's biological activity, leading to the optimization of lead compounds in drug discovery. nih.govacs.org

Table 2: Reported Biological Activities of Various Benzamide Derivatives

Activity Research Context Citations
Antimicrobial Investigated against various bacterial and fungal strains. researchgate.netnanobioletters.com
Anticancer Studied for cytotoxic effects on cancer cell lines. researchgate.net
Enzyme Inhibition Shown to inhibit enzymes such as carbonic anhydrase and cholinesterases. nih.gov
PD-1/PD-L1 Inhibition Designed as antagonists for cancer immunotherapy. nih.gov

| Antiviral | Found to be potent against viruses like the hepatitis B virus. | researchgate.net |

Research Gaps and Opportunities Pertaining to this compound Research

While the broader benzamide class is well-studied, specific derivatives like this compound often remain underexplored. A review of available literature indicates that while data exists for structurally related compounds, specific research dedicated to the biological activity or material properties of this compound is not extensively published. Its CAS Number is 301673-13-2.

This lack of specific data presents several research opportunities:

Biological Screening: The primary research gap is the absence of comprehensive biological screening. Given the wide range of activities reported for other benzamides, this compound could be a candidate for various assays, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition studies. The unique combination of a 2-chloro substituent and a 4-tert-butylbenzyl group could lead to novel biological activities or improved potency compared to other derivatives.

Material Science Applications: Some benzamide derivatives have applications beyond medicine, for example, as components in polymers or as UV absorbers. Research could explore the potential of this compound in material science.

Comparative SAR Studies: Synthesizing and testing a series of analogues by altering the position of the chloro and tert-butyl groups could provide valuable SAR data. This would help elucidate the specific contributions of each substituent to any observed activity and guide the design of more potent compounds.

Computational and Docking Studies: In silico molecular docking studies could predict potential biological targets for this compound, helping to prioritize and guide future experimental research. nih.govnih.gov

The exploration of this specific compound could contribute a new branch of knowledge to the extensive field of benzamide chemistry, potentially uncovering novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKVUVXGHSLFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 4 Tert Butylbenzyl 2 Chlorobenzamide and Its Analogues

Synthesis of Substituted Benzamide (B126) Scaffolds

The synthesis of N-(4-tert-butylbenzyl)-2-chlorobenzamide relies on the availability of its two key precursors: a derivative of 2-chlorobenzoic acid and 4-tert-butylbenzylamine (B181582).

Derivatization Strategies for the 2-Chlorobenzoyl Moiety

The most common precursor for acylation is 2-chlorobenzoyl chloride. It can be prepared by chlorinating 2-chlorobenzaldehyde. google.com The use of a catalytic amount of phosphorus pentachloride can improve the yield and purity of this conversion, allowing the reaction to proceed efficiently at temperatures between 140-170°C. google.com

Benzoyl chloride and its derivatives are versatile reagents used in derivatization to improve the analytical detection of various molecules in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com It readily reacts with primary and secondary amines, phenols, and thiols. nih.gov This reactivity is harnessed in the Schotten-Baumann reaction conditions, typically in a basic aqueous or biphasic system, to facilitate the formation of the amide bond with 4-tert-butylbenzylamine. chromatographyonline.com

Synthetic Routes to 4-tert-Butylbenzyl Amine Derivatives

Several methods exist for the synthesis of 4-tert-butylbenzylamine. A common industrial route is the urotropine method, which involves the reaction of 4-tert-butylbenzyl chloride with urotropine (hexamine) to form a quaternary ammonium (B1175870) salt. google.com This salt is then hydrolyzed, typically using a two-step process with hydrochloric acid and ethanol (B145695) followed by further hydrolysis with aqueous HCl, to yield 4-tert-butylbenzylamine hydrochloride. google.com Neutralization with a base, such as sodium hydroxide, liberates the free amine. google.com

Another approach involves using a side-reaction inhibitor. For instance, reacting 4-tert-butylbenzyl chloride with ammonia (B1221849) in the presence of benzaldehyde (B42025) can suppress the formation of di- and tri-substituted amine byproducts. google.com The intermediate formed is then hydrolyzed under acidic conditions to yield the desired primary amine. google.com

Table 3: Synthetic Routes to 4-tert-Butylbenzylamine

Method Starting Material Key Reagents Advantages
Urotropine Method google.com 4-tert-butylbenzyl chloride Urotropine, HCl, NaOH Readily available materials, suitable for industrial scale.
Inhibitor Method google.com 4-tert-butylbenzyl chloride Ammonia, Benzaldehyde, Acid Reduces side reactions, improves yield of primary amine.
Reductive Amination 4-tert-butylbenzaldehyde Ammonia, Reducing Agent (e.g., H₂/Catalyst) Can produce a purer product but may require high pressure and specialized catalysts. google.com

Mechanistic Investigations of Synthetic Pathways

The fundamental mechanism for the reaction between 2-chlorobenzoyl chloride and 4-tert-butylbenzylamine is a nucleophilic acyl substitution, often referred to as an addition-elimination mechanism. youtube.com In this process, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond. slideshare.net

More complex mechanistic pathways have been investigated for alternative benzamide syntheses. For example, the direct Friedel-Crafts carboxamidation of arenes with cyanoguanidine is proposed to involve a superelectrophilic intermediate formed in a Brønsted superacid. nih.gov Theoretical calculations suggest that the reaction proceeds through the formation of a new carbon-carbon bond, followed by cleavage of a carbon-nitrogen bond to give a protonated benzonitrile (B105546) intermediate, which is then hydrolyzed to the benzamide. nih.gov

Mechanistic studies of gold-catalyzed cyclization of N-propargyl benzamides have shown that the rate-determining step can be solvent-dependent, shifting from protodeauration to π-activation. acs.org While not directly the synthesis of the title compound, these studies provide insight into the complex factors governing reactions involving benzamide structures. Furthermore, radical pathways have been implicated in certain amide formation reactions, such as those initiated by proton-coupled electron transfer (PCET) under photoredox catalysis. acs.org

Molecular Structure and Conformational Analysis of N 4 Tert Butylbenzyl 2 Chlorobenzamide

Crystallographic Studies and Solid-State Conformations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Such a study on N-(4-tert-butylbenzyl)-2-chlorobenzamide would provide key information, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which can indicate bond order and strain.

Dihedral Angles: These angles describe the conformation of the molecule, particularly the orientation of the 2-chlorobenzoyl group relative to the 4-tert-butylbenzyl moiety.

For illustrative purposes, a hypothetical data table for crystallographic information is presented below.

Hypothetical Crystallographic Data Value
Chemical FormulaC₁₈H₂₀ClNO
Molecular Weight301.81 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4
Density (calculated) (g/cm³)Data not available

Computational Conformational Analysis

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) are employed. These calculations can predict the most stable conformations (isomers that differ by rotation about single bonds) of a molecule in the gas phase or in solution.

A computational study on this compound would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms.

Potential Energy Surface Scan: Systematically rotating key dihedral angles to identify all stable conformers and the energy barriers between them.

The results would highlight the preferred spatial relationship between the two aromatic rings and the amide linkage. A hypothetical data table summarizing such findings is shown below.

Hypothetical Conformational Analysis Data (DFT) Dihedral Angle (°) Relative Energy (kcal/mol)
Conformer 1 (Global Minimum)Data not available0.00
Conformer 2Data not availableData not available
Conformer 3Data not availableData not available

Intermolecular Interactions in Crystal Packing

The way individual molecules of this compound would arrange themselves in a crystal is governed by a network of intermolecular forces. These non-covalent interactions are crucial for the stability of the crystal lattice. A detailed analysis would identify and characterize interactions such as:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the chlorine atom can act as acceptors. These bonds are typically strong and directional, often forming chains or sheets of molecules.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: The interaction of C-H bonds with the electron cloud of an aromatic ring.

Without experimental crystal structure data, a definitive description of these interactions for the title compound is not possible.

Structure Activity Relationship Sar Studies and Rational Design of N 4 Tert Butylbenzyl 2 Chlorobenzamide Analogues

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide core, consisting of the 2-chlorophenyl ring and the N-benzyl moiety, serves as the foundational scaffold for this class of compounds. Modifications to either of these components can profoundly influence the molecule's conformational preferences, electronic properties, and ultimately, its biological activity.

The substitution pattern on the 2-chlorophenyl ring is a critical determinant of binding affinity and functional activity. The ortho-chloro substituent itself plays a significant role in dictating the conformation of the molecule. Studies on related benzamide scaffolds have shown that introducing substituents at the ortho position of the benzamide ring can induce a conformational lock, potentially reducing the entropic penalty upon binding to a target protein. nih.gov This pre-determined conformation can enhance binding affinity. nih.gov

Research into substituted benzamides as ligands for the dopamine (B1211576) D4 receptor has revealed that polar substituents on the benzamide ring are crucial for affinity. nih.gov Specifically, polar, hydrogen-bond-accepting groups at the meta (5-) position and/or hydrogen-bond-donating/accepting groups at the para (4-) position relative to the amide linkage significantly enhance binding affinity for the D4 receptor. nih.gov While the parent compound has a chloro group at the 2-position, further modifications at other positions can modulate activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups on an adjacent phenyl ring was found to favor inhibitory activity against α-glucosidase. nih.gov This highlights the sensitive dependence of biological activity on the electronic nature of substituents on the phenyl rings.

Ring PositionSubstituent TypeEffect on ActivityTarget Example
ortho (2-position)Halogen (e.g., Cl)Induces conformational rigidity, potentially improving binding affinity. nih.govCereblon (CRBN) nih.gov
meta (5-position)Polar, H-bond accepting (e.g., sulfone)Enhances binding affinity. nih.govDopamine D4 Receptor nih.gov
para (4-position)Polar, H-bond donating/accepting (e.g., primary amine)Enhances binding affinity. nih.govDopamine D4 Receptor nih.gov

The N-benzyl moiety is another key area for structural modification. Alterations to the benzyl (B1604629) ring's substitution pattern or the methylene (B1212753) linker can impact how the ligand fits into the binding pocket of a target protein. In a series of N-benzyl benzamide derivatives designed as butyrylcholinesterase (BChE) inhibitors, various substitutions on the benzyl ring were explored, leading to compounds with potent, sub-nanomolar inhibitory activity. nih.gov This indicates that the benzyl group is integral to the interaction with the enzyme's active site.

Similarly, in the development of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, the N-benzylbenzamide scaffold was identified as a suitable merged pharmacophore. acs.org The substitution pattern on the benzyl ring was critical for achieving the desired dual activity. acs.org For other related compounds, such as N-4-t-butylbenzyl propanamides acting as TRPV1 antagonists, the N-4-tert-butylbenzyl group was a constant feature, suggesting its importance for anchoring the molecule in the receptor's binding site. nih.govnih.gov

Impact of the tert-Butyl Group on Molecular Recognition and Interactions

The large, non-polar surface area of the tert-butyl group facilitates strong van der Waals interactions. In nuclear magnetic resonance (NMR) studies, the nine equivalent protons of a tert-butyl group produce a strong, sharp singlet signal. nih.gov This property has been exploited to study ligand-protein interactions, as the tert-butyl group can produce easily observable nuclear Overhauser effects (NOEs) with the target protein, helping to pinpoint the ligand's binding site even for tightly bound ligands. nih.gov

In the context of specific targets, the tert-butyl group has proven essential for activity. For instance, in a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives designed as urease inhibitors, the 4-tert-butylphenyl moiety was a key structural component. mdpi.com Similarly, for TRPV1 antagonists based on an N-4-t-butylbenzyl scaffold, this group is crucial for maintaining potent antagonism. nih.govnih.gov Its replacement or removal often leads to a significant loss of activity, underscoring its importance in molecular recognition.

Bioisosteric Replacements in the N-(4-tert-butylbenzyl)-2-chlorobenzamide Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. In the this compound framework, several bioisosteric replacements have been explored.

The central amide bond is a common target for bioisosteric replacement to enhance metabolic stability. Common replacements include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) can alter hydrogen bonding capabilities and electronic properties. In one study on benzamide analogues, thioamide and selenoamide replacements resulted in potent anthelmintic activity. nih.gov

Urea (B33335) and Sulfonamides: These groups can mimic the hydrogen bond donor-acceptor pattern of the amide bond. nih.gov However, in the aforementioned anthelmintic study, urea and sulfonamide replacements led to a loss of activity. nih.gov

Heterocyclic Rings: Rings such as triazoles, oxadiazoles, or imidazoles can serve as metabolically stable amide bioisosteres, maintaining the spatial arrangement of key interaction points. drughunter.com

The tert-butyl group can also be replaced. A trifluoromethyl oxetane (B1205548) has been evaluated as a tert-butyl isostere, offering decreased lipophilicity and potentially improved metabolic stability. cambridgemedchemconsulting.com The phenyl rings themselves can be replaced by other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) rings to modulate properties. cambridgemedchemconsulting.com

Original GroupBioisosteric ReplacementPotential AdvantagesReference
Amide (-CONH-)Thioamide (-CSNH-)Altered H-bonding, potent activity in some cases. nih.gov nih.gov
Amide (-CONH-)Urea (-NHCONH-)Maintain H-bond pattern, can alter geometry. nih.gov nih.gov
Amide (-CONH-)Sulfonamide (-SO2NH-)Increased hydrophobicity and solubility. nih.gov nih.gov
Amide (-CONH-)1,2,4-TriazoleMetabolically stable, rigidifies structure. drughunter.com drughunter.com
tert-ButylTrifluoromethyl oxetaneDecreased lipophilicity, improved metabolic stability. cambridgemedchemconsulting.com cambridgemedchemconsulting.com
PhenylPyridyl, ThiopheneModulate electronics and solubility. cambridgemedchemconsulting.com cambridgemedchemconsulting.com

SAR Derivations for Specific Biological Targets

The systematic modification of the this compound scaffold has led to the development of potent and selective ligands for a variety of biological targets.

TRPV1 Antagonists: For N-4-t-butylbenzyl propanamide analogues, SAR studies revealed that electron-withdrawing and lipophilic substituents at the 3-position of the 2-(4-methylsulfonylaminophenyl) ring were favorable for high binding affinity and potent antagonism of the TRPV1 receptor. nih.gov A 3-fluoro substitution was identified as optimal. nih.govnih.gov

Butyrylcholinesterase (BChE) Inhibitors: A series of N-benzyl benzamide derivatives were found to be highly selective and potent inhibitors of BChE, with IC50 values in the picomolar to nanomolar range. nih.gov The specific substitution patterns on both the benzamide and the N-benzyl rings were crucial for achieving this high potency, making them promising candidates for Alzheimer's disease treatment. nih.gov

Antiplasmodial Agents: In the search for new antimalarial drugs, 2-phenoxybenzamide (B1622244) derivatives have been investigated. One potent analogue, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, showed high activity against Plasmodium falciparum. mdpi.comresearchgate.net This complex structure highlights that while the core benzamide is important, extensive modifications are tolerated and can lead to potent activity against different pathogens. mdpi.comresearchgate.net

Urease Inhibitors: N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which share the 4-tert-butylbenzoyl moiety, have shown excellent urease inhibitory potential. mdpi.com SAR studies revealed that electron-donating groups on the N'-benzylidene ring enhanced the inhibitory activity. mdpi.com

This targeted research underscores the versatility of the benzamide scaffold and the power of SAR-driven design in tailoring molecules for specific biological functions. The insights gained from these studies continue to guide the development of new therapeutic agents based on the this compound framework.

Preclinical Biological Activity and Mechanistic Insights of N 4 Tert Butylbenzyl 2 Chlorobenzamide Analogues

In Vitro Assays for Target Identification and Validation

In vitro assays are crucial for identifying the molecular targets of novel compounds and validating their interactions. For analogues of N-(4-tert-butylbenzyl)-2-chlorobenzamide, these studies have centered on their effects on specific enzymes and receptors.

Analogues of this compound have been investigated for their inhibitory effects on various enzymes, notably phosphatases and monoamine oxidases.

Substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines, which contain a tert-butylthiazole moiety, have been identified as inhibitors of alkaline phosphatases (APs). nih.gov These enzymes are involved in the hydrolysis of phosphate (B84403) monoesters. nih.gov Specific analogues demonstrated potent and selective inhibition. For instance, 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) was a selective and potent inhibitor of human intestinal alkaline phosphatase (h-IAP), while 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine was the most potent inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) among the tested group. nih.gov Molecular docking studies suggest these compounds interact with key residues within the binding pockets of the enzymes. nih.gov

Another class of related compounds, halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, function as competitive, time-dependent, and reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov

Below is a table summarizing the enzyme inhibition data for these analogues.

Table 1: Enzyme Inhibition by Analogues
Compound Class Specific Analogue Target Enzyme Inhibition Potency (IC₅₀)
1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine Human Intestinal Alkaline Phosphatase (h-IAP) 0.71 ± 0.02 µM nih.gov
1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine Human Tissue Non-specific Alkaline Phosphatase (h-TNAP) 1.09 ± 0.18 µM nih.gov
N-(2-aminoethyl)benzamide Halo- and nitro-substituted analogues Monoamine Oxidase-B (MAO-B) Competitive, time-dependent, reversible inhibitors nih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception, has been a primary target for analogues of this compound. nih.govwikipedia.org These compounds have emerged as potent TRPV1 antagonists. nih.govwikipedia.org

Structure-activity relationship studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides revealed that modifications to the aromatic 'A-region' significantly influence their antagonist activity. nih.govnih.gov The 3-fluoro analogue in this series demonstrated high binding affinity and potent antagonism for both rat and human TRPV1 (rTRPV1 and hTRPV1) expressed in CHO cells. nih.govnih.gov Further investigation showed that the biological activity is stereospecific, with the (S)-configuration being the more active isomer. nih.govnih.gov A docking study with a hTRPV1 homology model indicated that crucial hydrogen bonds between the ligand and receptor contribute to its potency. nih.govresearchgate.net

The therapeutic potential of TRPV1 antagonists lies in their ability to block nociceptive signaling, making them promising candidates for novel analgesic and anti-inflammatory agents. nih.gov

Table 2: TRPV1 Receptor Antagonist Activity

Compound Series Specific Analogue Target Receptor Key Findings
N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides 3-fluoro analogue (racemic) rTRPV1, hTRPV1 High binding affinity and potent antagonism. nih.govnih.gov
N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides (S)-configuration of 3-fluoro analogue rTRPV1, hTRPV1 Demonstrated to be the more active stereoisomer. nih.govnih.gov
N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides (R)-configuration of 3-fluoro analogue rTRPV1, hTRPV1 Showed a marked loss of activity compared to the (S)-isomer. nih.govnih.gov

Cellular Mechanism of Action Studies

Understanding how these compounds affect cellular processes is key to elucidating their therapeutic potential. Research has focused on their ability to induce programmed cell death (apoptosis), modulate critical signaling pathways, and inhibit cell proliferation.

N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Using declopramide (B1670142) (3-chloroprocainamide), a structural analogue, as a lead compound, studies in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 revealed a clear mechanism of action. nih.gov

Declopramide was found to induce the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. nih.gov The induction of apoptosis was significantly inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), confirming the central role of the caspase cascade in this process. nih.gov In contrast, a caspase-8 inhibitor had less effect. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells blocked declopramide-induced apoptosis, highlighting the involvement of the intrinsic (mitochondrial) apoptosis pathway. nih.gov Interestingly, the apoptotic mechanism was found to be independent of p53 activation. nih.gov

Table 3: Apoptosis Induction by N-Substituted Benzamide (B126) Analogues

Cell Line Compound Key Mechanistic Events
70Z/3 (mouse pre-B cell) Declopramide Cytochrome c release, Caspase-9 activation, Bcl-2 inhibition, p53-independent. nih.gov
HL60 (human promyelocytic leukemia) Declopramide Cytochrome c release, Caspase-9 activation, p53-independent. nih.gov

In addition to inducing apoptosis, N-substituted benzamides have demonstrated immunomodulatory effects through the modulation of key cellular signaling pathways. Specifically, compounds like 3-chloroprocainamide (declopramide) have been shown to possess anti-inflammatory properties by inhibiting the activity of Nuclear Factor-kappa B (NF-κB). nih.gov

NF-κB is a critical transcription factor that plays a pivotal role in inflammatory responses. nih.gov Its inhibition by these benzamide analogues suggests a potential mechanism for their observed anti-inflammatory effects. nih.gov While the transcription factor AP-1 is also a key regulator in cellular responses, its specific modulation by this compound analogues is not as clearly defined in the available literature. General studies show that NF-κB and AP-1 signaling pathways can be modulated by various chemical agents to regulate gene expression. nih.gov

The induction of apoptosis by N-substituted benzamides directly contributes to their antiproliferative effects in cancer cell lines. nih.gov The ability of declopramide to trigger cell death in leukemia and pre-B cell lines demonstrates its potential to inhibit the growth of these malignant cells. nih.gov

Other structurally related heterocyclic compounds have also shown significant antiproliferative activity against a range of human solid tumor cell lines. For example, 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogues were found to be potent antiproliferative agents against ovarian cancer (A2780), non-small cell lung cancer (SW1573), and colon cancer (WiDr) cell lines. nih.gov One analogue exhibited notable selectivity for the resistant WiDr colon cancer cell line and was found to induce a G2/M phase arrest in the cell cycle. nih.gov Similarly, various hybrid molecules bearing the chlorambucil (B1668637) structure have demonstrated superior antiproliferative activity against human leukemia cell lines compared to the parent drug. nih.gov

Table 4: Antiproliferative Activity of Related Compounds in Cancer Cell Lines

Compound Class Cell Line Effect
N-Substituted Benzamides (e.g., Declopramide) 70Z/3, HL60 Inhibition of proliferation via apoptosis induction. nih.gov
2-alkyl-4-halo-1,2,5,6-tetrahydropyridines A2780 (Ovarian), SW1573 (Lung), WiDr (Colon) Potent antiproliferative activity; G2/M arrest observed for one analogue. nih.gov
Chlorambucil-honokiol hybrid Human leukemic cell lines Higher antiproliferative activity than parent drugs. nih.gov

There is currently no specific information available regarding the antiproliferative effects of this compound or its direct analogues against mycobacterial strains.

In Vivo Efficacy in Non-Human Preclinical Models (Mechanistic Focus)researchgate.net

Following a comprehensive review of scientific literature and databases, no specific in vivo efficacy data or mechanistic studies for this compound or its direct analogues in non-human preclinical models were identified. While the broader class of N-benzylbenzamide derivatives has been a subject of research in various therapeutic areas, including oncology, specific information pertaining to the requested compound is not available in the public domain.

Research into other N-benzylbenzamide derivatives has shown that this class of compounds can exhibit antitumor properties through mechanisms such as the inhibition of tubulin polymerization. nih.gov For instance, certain novel N-benzylbenzamide derivatives have been found to bind to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular and antitumor activities in mouse models. nih.gov Another area of investigation for benzamide derivatives involves the modulation of drug resistance in cancer cells. One study on a novel benzamide derivative, VKNG-2, demonstrated its ability to inhibit the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. researchgate.net

Furthermore, other research on related chemical scaffolds, such as N-substituted indole-2-carboxamides, has highlighted their potential as anticancer agents by targeting key proteins like topoisomerase, PI3Kα, and EGFR. Similarly, some stilbene (B7821643) analogues have demonstrated antitumor activity in vivo by affecting proteins involved in cell proliferation, such as the proliferating cell nuclear antigen (PCNA) and the cyclin-dependent kinase inhibitor p27.

However, it is crucial to emphasize that these findings relate to different, albeit structurally related, classes of compounds. The specific substitutions on the benzyl (B1604629) and benzamide rings of this compound would result in a unique pharmacological profile. Without dedicated preclinical in vivo studies on this compound and its direct analogues, it is not possible to extrapolate the efficacy or the mechanism of action from other derivatives.

Due to the absence of specific research data, no data tables on the in vivo efficacy of this compound analogues can be provided at this time.

Computational Chemistry and Molecular Modeling of N 4 Tert Butylbenzyl 2 Chlorobenzamide

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This analysis is fundamental in drug discovery for elucidating the binding mode and affinity of a ligand.

In studies of structurally related benzamide (B126) derivatives, molecular docking has been instrumental in identifying key interactions within receptor binding sites. For instance, research on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide, an analogue acting as a TRPV1 antagonist, revealed specific binding orientations. A docking study with a homology model of the human TRPV1 receptor highlighted that the hydrophobic 4-tert-butylbenzyl group extends into an upper hydrophobic region of the binding site, engaging in hydrophobic interactions with residues like Leu547. nih.gov Meanwhile, other parts of the molecule, like the carbonyl group, form crucial hydrogen bonds with residues such as Tyr511. nih.gov

For N-(4-tert-butylbenzyl)-2-chlorobenzamide, a similar pattern of interaction would be anticipated. The 4-tert-butylbenzyl moiety would likely occupy a hydrophobic pocket, while the 2-chlorobenzamide portion could engage in hydrogen bonding and other electrostatic interactions. Docking simulations on various 2-chloro-N-arylbenzamide derivatives have shown that the interactions often involve hydrogen bonds with amino acid residues like Glu, Asp, His, and Tyr, alongside pi-pi stacking or pi-anion interactions. researchgate.net The specific interactions for this compound would depend on the target receptor's topology and amino acid composition.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the receptor, defining a binding site (or "grid box"), and then using a scoring function to rank the predicted binding poses. The results are often visualized to inspect the interactions in detail.

Table 1: Potential Interacting Residues and Interaction Types for this compound based on Analogue Studies

Molecular FragmentPotential Interacting Residue (Example)Type of InteractionReference
4-tert-butylbenzylLeucine (Leu)Hydrophobic nih.gov
Amide Carbonyl (C=O)Tyrosine (Tyr)Hydrogen Bond nih.gov
Amide N-HGlycine (Gly)Hydrogen Bond nih.gov
Chlorinated Phenyl RingHistidine (His)Pi-Pi Stacking / Pi-Anion researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

While specific DFT studies on this compound are not prominently available, analysis of similar molecules provides a framework for the expected results. For related phenol (B47542) derivatives, quantum-chemical calculations have been used to determine the optimized state, predict free energy, and identify the molecular orbitals involved in UV/Vis spectra. bsu.by The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that a molecule is more reactive. nih.gov

Calculations for this compound would likely reveal:

Electron Distribution: The electronegative chlorine and oxygen atoms would create regions of negative electrostatic potential, while the amide proton would be a region of positive potential. These sites are critical for intermolecular interactions.

Molecular Orbitals: The HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed across the benzamide core. The energies of these orbitals are key to predicting reactivity. For example, in a study of 2,4-di-tert-butyl-6-(p-tolylamino) phenol, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. bsu.by

Thermodynamic Properties: Calculations can yield thermodynamic data such as the enthalpy of formation, which provides insight into the molecule's stability. mdpi.com

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertySignificanceExpected Finding for this compound
HOMO EnergyRelates to electron-donating abilityModerate to high energy, localized on phenyl rings
LUMO EnergyRelates to electron-accepting abilityLower energy, potentially across the amide bond and chlorinated ring
HOMO-LUMO GapIndicates chemical reactivity and stabilityA moderate gap, suggesting a balance of stability and reactivity
Electrostatic PotentialMaps charge distribution, predicts interaction sitesNegative potential around Cl and O atoms; positive potential around N-H proton

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com

For classes of compounds like benzamides, 3D-QSAR studies are commonly performed. nih.gov These models use descriptors derived from the three-dimensional structure of the molecules to predict their activity. Key steps in developing a QSAR model include:

Dataset Assembly: A set of chemically related compounds with experimentally measured biological activities is collected. nih.gov

Descriptor Calculation: Molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors to the activity. archivepp.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques (e.g., calculating Q² and R² values). unair.ac.id

A QSAR study on benzamide derivatives designed as glucokinase activators showed that field-based and atom-based models could yield statistically significant results with high correlation coefficients (R² > 0.98) and good predictive ability (Q² > 0.71). nih.gov Such models generate contour maps that visualize which regions of the molecule are sensitive to modifications. For example, a QSAR model might indicate that bulky, hydrophobic groups are favored in one region (like the tert-butylphenyl group), while hydrogen bond donors are preferred in another. These insights are invaluable for designing new analogues with potentially improved activity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. In the context of this compound, MD simulations are used to:

Assess Conformational Flexibility: The molecule is not rigid and can adopt various shapes (conformations). MD simulations can explore the conformational landscape, identifying the most stable or populated conformations in different environments (e.g., in water or bound to a receptor).

Validate Docking Poses: After a docking simulation predicts a binding pose, an MD simulation can be run on the ligand-receptor complex to assess its stability. If the ligand remains stably bound in the predicted orientation throughout the simulation, it lends confidence to the docking result. nih.gov

Analyze Binding Stability: Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD for the ligand within the binding site suggests a stable interaction. nih.gov Studies on other complex benzamide derivatives have used MD simulations to confirm the stability of the top active compounds in the binding sites of target enzymes. researchgate.netnih.gov

For this compound complexed with a receptor, MD simulations would trace the trajectories of key interactions, such as hydrogen bonds and hydrophobic contacts, revealing their persistence and strength over time. This detailed analysis of the dynamic behavior of the ligand-receptor complex provides a more realistic understanding of the binding event than static docking models alone.

Theoretical Pharmacokinetic and Metabolic Considerations of N 4 Tert Butylbenzyl 2 Chlorobenzamide Analogues Preclinical Focus

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In the initial stages of drug discovery, in silico models are invaluable for predicting the ADME properties of novel compounds, thereby reducing the time and resources required for extensive experimental testing. frontiersin.org These computational tools utilize a compound's chemical structure to estimate various physicochemical and pharmacokinetic parameters.

For a compound like N-(4-tert-butylbenzyl)-2-chlorobenzamide, a typical in silico ADME profile would be generated using a variety of models. These predictions are often based on quantitative structure-activity relationships (QSAR) derived from large datasets of experimentally characterized molecules. researchgate.net The predictions for key ADME parameters for this compound and its analogues would theoretically be presented as follows:

Table 1: Predicted Physicochemical and ADME Properties of this compound

Parameter Predicted Value Implication for Pharmacokinetics
Molecular Weight 315.83 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) ~4.5 - 5.0 Indicates high lipophilicity, which may lead to good membrane permeability but could also result in higher plasma protein binding and potential for accumulation in fatty tissues.
Aqueous Solubility Low Low aqueous solubility can be a limiting factor for oral absorption.
H-Bond Donors 1 Compliant with Lipinski's Rule of Five.
H-Bond Acceptors 2 Compliant with Lipinski's Rule of Five.
Polar Surface Area (PSA) ~40-50 Ų Suggests good potential for cell membrane permeability and oral absorption.
Blood-Brain Barrier (BBB) Permeability Predicted to cross High lipophilicity and appropriate PSA may allow for penetration into the central nervous system.

Note: The values in this table are theoretical and based on computational models. Actual experimental values may vary.

Studies on structurally related compounds, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have demonstrated the utility of in silico ADMET prediction. These studies confirmed that the synthesized compounds generally adhered to Lipinski's and Veber's rules, indicating a good profile for oral absorption. nih.gov

In Vitro Metabolic Stability and Metabolite Identification (Non-human models)

In vitro metabolic stability assays are fundamental in preclinical drug development to estimate a compound's susceptibility to metabolic enzymes and predict its intrinsic clearance. researchgate.netnuvisan.com These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or cellular systems like hepatocytes from various species (e.g., rat, mouse, dog, monkey) to simulate the metabolic environment of the liver. xenotech.combdj.co.jp

The standard procedure involves incubating the test compound with the chosen biological matrix in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions). The depletion of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key pharmacokinetic parameters. researchgate.net

Table 2: Representative In Vitro Metabolic Stability Data for a Benzamide (B126) Analogue in Rat Liver Microsomes

Parameter Value Definition
Half-life (t½) (e.g., 25 min) The time required for the concentration of the compound to be reduced by half.

Note: The data in this table is illustrative for a hypothetical benzamide analogue and does not represent experimentally determined values for this compound.

For this compound, the primary sites of metabolism would likely be the tert-butyl group (hydroxylation), the aromatic rings (hydroxylation), and the amide bond (hydrolysis). Non-human models, such as rat or dog liver microsomes, would be employed to identify the major metabolites formed. For instance, studies on other complex molecules have successfully used CYP-overexpressing cell lines to gain insights into the specific cytochrome P450 isoforms responsible for metabolism. nih.gov

Theoretical Permeability and Transport Mechanism Studies

A compound's ability to permeate biological membranes is a crucial determinant of its oral absorption and distribution to target tissues. Theoretical and in vitro models are used to predict this permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screening tool used to predict passive diffusion across the intestinal epithelium. nih.gov In this assay, a compound's ability to cross from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment is measured. The results are often compared to those of compounds with known human absorption characteristics.

Table 3: Predicted Permeability Classification for this compound

Assay Predicted Permeability Interpretation
PAMPA High The compound is likely to be well-absorbed by passive diffusion.

Note: This table presents a theoretical prediction based on the physicochemical properties of the compound.

Beyond passive diffusion, the involvement of transport proteins in a compound's disposition is a key consideration. In vitro cell-based assays, such as those using Caco-2 or MDCK cell lines that express various uptake and efflux transporters, are employed to investigate these mechanisms. For a lipophilic compound like this compound, it would be important to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), as this could limit its oral bioavailability and tissue penetration. sigmaaldrich.com Research on other N-phenylbenzamide series has highlighted the importance of evaluating such in vitro pharmacokinetic properties to identify promising drug candidates. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced Analogues with Enhanced Specificity

The development of advanced analogues of N-(4-tert-butylbenzyl)-2-chlorobenzamide with improved specificity is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the molecule's structure affect its biological activity.

Research into structurally similar compounds, such as N-(4-t-butylbenzyl) propanamides, has demonstrated that even small changes to the chemical structure can significantly impact potency and selectivity. For instance, the introduction of a fluoro group in a related series of compounds led to high binding affinity and potent antagonism for the TRPV1 receptor. nih.gov Furthermore, the stereochemistry of these molecules was found to be crucial, with the (S)-configuration showing significantly higher activity than its (R)-counterpart. nih.govnih.gov

Future research on this compound should systematically explore substitutions on both the benzoyl and benzyl (B1604629) rings. The table below outlines potential modifications and their expected impact based on research on similar benzamide (B126) structures.

Modification Site Proposed Substitution Potential for Enhanced Specificity
2-chloro position on the benzoyl ringReplacement with other halogens (F, Br, I)Altering electronic properties to fine-tune binding interactions.
Benzoyl ringIntroduction of small alkyl or alkoxy groupsProbing steric and electronic requirements of the binding pocket.
4-tert-butyl group on the benzyl ringVariation of alkyl group size (e.g., isopropyl, cyclohexyl)Optimizing hydrophobic interactions with the target protein.
Benzyl ringAddition of polar groups (e.g., hydroxyl, amino)Introducing new hydrogen bonding opportunities to increase affinity and specificity.

By creating a library of such analogues and screening them against a panel of biological targets, researchers can build a comprehensive SAR profile. This will not only lead to compounds with enhanced specificity but also provide valuable insights into the molecular interactions that govern their biological effects.

Exploration of Novel Biological Targets for this compound Scaffolds

While the initial biological activities of this compound may be known, its full therapeutic potential may lie in the discovery of novel biological targets. Benzamide derivatives have been shown to interact with a wide range of proteins, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.com

A docking study of a similar N-4-t-butylbenzyl propanamide highlighted key hydrogen bonds and hydrophobic interactions with its target receptor. nih.gov This suggests that the this compound scaffold has the potential to be adapted to fit the binding sites of various proteins.

Future research should employ a multi-pronged approach to identify new targets:

High-Throughput Screening (HTS): Screening the compound and its analogues against large libraries of purified proteins or in cell-based assays can uncover unexpected biological activities.

Chemical Proteomics: Using affinity-based probes derived from the this compound scaffold to isolate and identify binding partners from cell lysates.

Computational Target Prediction: Utilizing in silico methods to predict potential protein targets based on the compound's structure and comparison to ligands with known targets.

The identification of novel targets will open up new therapeutic avenues for this class of compounds, potentially addressing unmet medical needs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool in the development of this compound analogues. nih.govnih.gov These computational methods can accelerate the design-test-analyze cycle by predicting the properties of virtual compounds before they are synthesized.

Several AI and ML approaches are particularly relevant:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models based on existing SAR data to estimate the activity of new, unsynthesized analogues.

Generative Models: Deep learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules with desired properties from scratch. nih.gov These methods can explore a vast chemical space to propose innovative structures based on the this compound scaffold. youtube.com

Predictive Models for ADME/Tox: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of designed compounds, helping to prioritize those with more favorable drug-like characteristics. nih.gov

The table below summarizes how AI and ML can be integrated into the workflow of developing this compound analogues.

AI/ML Technique Application in Compound Design Expected Outcome
Machine Learning for QSARPredict biological activity of virtual analoguesPrioritization of synthetic targets with high predicted potency.
Generative ModelsDesign novel molecules with desired propertiesDiscovery of patentable chemical matter with improved characteristics. youtube.com
Deep Learning for ADME/ToxPredict pharmacokinetic and toxicity profilesEarly deselection of compounds likely to fail in later stages of development. nih.gov

By leveraging these advanced computational tools, the design and optimization of this compound derivatives can be made more efficient and effective. mdpi.com

Collaborative Research Opportunities in Drug Discovery (Preclinical Stage)

The advancement of this compound from a laboratory curiosity to a potential clinical candidate will require a collaborative effort. The current landscape of drug discovery is increasingly moving towards open innovation models, where academic institutions, pharmaceutical companies, and non-profit organizations work together. nih.govresearchgate.net

There are several avenues for collaborative research at the preclinical stage:

Academic-Industry Partnerships: Pharmaceutical companies often seek to in-license promising compounds from academic labs for further development. schrodinger.com Collaborations can provide academic researchers with access to industry-standard resources for drug metabolism and pharmacokinetic (DMPK) studies, toxicology screening, and formulation development.

Research Consortia: Joining or forming a consortium focused on a particular disease area can provide access to a network of expertise and shared resources. The Lead Optimization Consortium in India, for example, aims to discover new treatments for neglected diseases through a collaborative network. dndi.org

Government and Foundation Funding: Organizations like the National Institutes of Health (NIH) and various disease-focused foundations offer funding opportunities to support the preclinical development of novel therapeutic agents. nih.gov

Engaging in these collaborative opportunities can provide the necessary resources and expertise to navigate the complex process of preclinical drug development and increase the likelihood of translating basic research findings into tangible therapeutic benefits.

Q & A

Basic: What are the common synthetic routes for N-(4-tert-butylbenzyl)-2-chlorobenzamide, and how are intermediates characterized?

Answer:
A typical synthesis involves coupling 2-chlorobenzoic acid derivatives with 4-tert-butylbenzylamine. For example, a similar compound (N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide) was synthesized via amide bond formation using activated acid chlorides or coupling agents, yielding 52% with purification by column chromatography . Characterization relies on 1H NMR (e.g., δ 7.45–7.57 ppm for aromatic protons) and melting point analysis. Ensure purity (>95%) via HPLC or recrystallization, as impurities can skew biological assays .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?

Answer:
Optimize solvent polarity (e.g., DMF for solubility vs. dichloromethane for faster kinetics) and stoichiometry. For example, thionyl chloride in N-methylacetamide at 50°C enhances acid chloride formation efficiency . Monitor reaction progress via TLC or in-situ IR spectroscopy. Computational modeling (DFT) can predict steric effects from the tert-butyl group, guiding temperature control (e.g., 0–20°C to suppress side reactions) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.6 ppm) and tert-butyl group (δ 1.3 ppm, singlet).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion ([M+H]+) and fragmentation patterns.
    Cross-validate with X-ray crystallography for absolute configuration, as demonstrated for related benzamide derivatives .

Advanced: How does X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (e.g., using SHELXL ) provides bond lengths/angles and torsion angles. For example, in analogous compounds, the tert-butyl group introduces steric hindrance, distorting the benzamide plane by ~15° . Use Mercury software to overlay structures and analyze packing interactions (e.g., van der Waals vs. hydrogen bonding). Ensure data quality via R-factor (<0.05) and high-resolution (<1.0 Å) datasets .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Similar benzamides target bacterial enzymes (e.g., AcpS-PPTase) involved in lipid biosynthesis, disrupting cell wall integrity . The 2-chloro substituent enhances binding affinity to hydrophobic enzyme pockets. Screen activity via MIC assays against Gram-positive/negative strains and validate target engagement using SPR or ITC .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Answer:

  • Substituent Effects : Replace the tert-butyl group with bulkier groups (e.g., adamantyl) to enhance lipophilicity and membrane permeability .
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the 4-position to improve metabolic stability .
  • Bioisosteres : Substitute the benzamide with thiazole rings to modulate solubility .
    Validate using QSAR models and in vitro ADMET profiling .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:
Assess stability via accelerated degradation studies:

  • Acidic/Base Hydrolysis : Monitor by HPLC at 25–60°C. The 2-chloro group is prone to hydrolysis at pH > 8, forming 2-hydroxy derivatives .
  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced: What analytical strategies resolve contradictions in reported biological activity data for benzamide analogs?

Answer:

  • Batch Purity : Compare HPLC chromatograms (e.g., tailing peaks indicate impurities) .
  • Assay Variability : Standardize MIC protocols (e.g., broth microdilution vs. agar diffusion) .
  • Crystallographic Data : Reconcile divergent IC50 values by verifying ligand binding modes (e.g., tert-butyl orientation in enzyme pockets) .

Basic: What chromatographic methods are recommended for purifying this compound?

Answer:

  • Normal-Phase HPLC : Use silica columns with hexane:ethyl acetate (7:3) for baseline separation.
  • Reverse-Phase HPLC : C18 columns with acetonitrile:water (60:40) + 0.1% TFA. Optimize gradient elution to resolve polar byproducts .

Advanced: How do computational tools predict the environmental impact of this compound degradation products?

Answer:

  • QSPR Models : Estimate biodegradability (e.g., BIOWIN) and toxicity (ECOSAR) of 2-chlorobenzamide .
  • Hydrolysis Kinetics : Apply first-order kinetics (k = 0.05 day⁻¹ at pH 7) to model half-life in aquatic systems . Validate via LC-MS/MS detection of metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.